Ddctp

Mitochondrial toxicity DNA polymerase gamma NRTI

Obtaining sequencing-grade ddCTP with consistent chain-termination performance and low ddNDP contamination is critical for Sanger sequencing reliability. ddCTP (CAS 66004-77-1) is the canonical cytosine-position terminator, enabling accurate C determination with ≥98% HPLC purity and ≤1.5% ddCDP contamination. It also serves as a high-potency reference inhibitor for human DNA polymerase γ (Ki = 0.034 μM) and HIV-1 reverse transcriptase (Ki = 20 nM-1.1 μM), providing a well-characterized comparator for mitochondrial toxicity and antiviral assays. Available in multiple pack sizes with reliable global logistics and batch-to-batch consistency.

Molecular Formula C9H16N3O12P3
Molecular Weight 451.16 g/mol
CAS No. 66004-77-1
Cat. No. B1222844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDdctp
CAS66004-77-1
Synonyms2',3'-ddCTP
2',3'-dideoxycytidine 5'-triphosphate
ddCTP-2',3'
Molecular FormulaC9H16N3O12P3
Molecular Weight451.16 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N
InChIInChI=1S/C9H16N3O12P3/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1
InChIKeyARLKCWCREKRROD-POYBYMJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mm / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ddCTP (CAS 66004-77-1) for DNA Sequencing and HIV Research: Procurement and Technical Specifications


2′,3′-Dideoxycytidine 5′-triphosphate (ddCTP; CAS 66004-77-1) is a synthetic nucleotide analog and chain-terminating inhibitor of DNA polymerases, classified among the 2′,3′-dideoxyribonucleoside 5′-triphosphates (ddNTPs) [1]. It lacks hydroxyl groups at both the 2′ and 3′ positions of the ribose sugar, which prevents further nucleotide addition upon incorporation and enables its use in Sanger DNA sequencing [2]. ddCTP also functions as the active triphosphate metabolite of the antiretroviral prodrug zalcitabine (ddC) and acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), with reported inhibition constants (Ki) ranging from 20 nM to 1.1 μM depending on template and enzyme context [3].

Why Not All ddNTPs or Cytidine Analogs Are Interchangeable with ddCTP (CAS 66004-77-1)


Despite the structural similarities among dideoxynucleoside triphosphates, ddCTP exhibits compound-specific enzymatic interactions that preclude simple substitution. Its base-specific pairing with guanine (G) residues on the template strand [1], differential inhibition potency against human DNA polymerases compared to AZTTP (Zidovudine triphosphate) and HPMPCpp (Cidofovir diphosphate) [2], and stereoisomer-dependent activity profiles against HIV-1 reverse transcriptase [3] collectively demonstrate that ddCTP possesses unique biochemical properties not shared by ddATP, ddGTP, ddTTP, or structurally modified cytidine analogs. Substituting another chain terminator without verifying experimental compatibility may yield altered termination patterns, unreliable sequencing readouts, or unintended off-target polymerase inhibition.

Quantitative Differentiation of ddCTP (CAS 66004-77-1) Against Key Comparators: Evidence for Informed Procurement


ddCTP Exhibits 9.7-Fold Higher Potency than AZTTP Against Human DNA Polymerase γ

ddCTP demonstrates significantly greater inhibitory potency toward human mitochondrial DNA polymerase γ (Pol γ) compared to the widely used comparator AZTTP (zidovudine triphosphate), the active metabolite of the antiretroviral drug AZT. In competitive inhibition assays, ddCTP exhibited a Ki value of 0.034 μM against Pol γ, whereas AZTTP showed a Ki of 18.3 μM under identical experimental conditions [1]. This difference is critical for researchers evaluating mitochondrial toxicity risk profiles of nucleoside reverse transcriptase inhibitors (NRTIs).

Mitochondrial toxicity DNA polymerase gamma NRTI Antiviral research

ddCTP Shows 106-Fold Higher Inhibition Potency Against Human DNA Polymerase β Compared to AZTTP

When evaluated against human DNA polymerase β (Pol β), an enzyme involved in base excision repair and nuclear DNA maintenance, ddCTP demonstrated a Ki of 1.32 μM. In the same comparative study, AZTTP required a 106-fold higher concentration to achieve comparable inhibition (Ki = 140 μM), while HPMPCpp (cidofovir diphosphate) showed minimal inhibition with a Ki of 520 μM [1]. FIAUTP (fialuridine triphosphate) exhibited comparable potency to ddCTP with a Ki of 1.43 μM.

DNA repair DNA polymerase beta Off-target inhibition Nucleotide analog

D-ddCTP vs. L-ddCTP: Stereoisomer-Dependent Selectivity for HIV-1 Reverse Transcriptase

The stereochemistry of ddCTP profoundly affects its target selectivity. D-ddCTP (the naturally occurring configuration) inhibited HIV-1 reverse transcriptase (RT) with a Ki of 1.1 μM and also inhibited human DNA polymerase β with a Ki of 0.5 μM. In contrast, the L-enantiomer (L-ddCTP) inhibited HIV-1 RT with a Ki of 2.0 μM but showed no detectable inhibition of human DNA polymerases α and β up to 100 μM [1]. Furthermore, in cellular assays, D-ddC (the nucleoside prodrug of D-ddCTP) decreased mitochondrial DNA content by 90% at 1 μM, whereas L-ddC showed no reduction in mitochondrial DNA up to 10 μM [1].

HIV-1 reverse transcriptase Stereoisomer selectivity Enantiomer comparison Chain termination

ddCTP Demonstrates 6.75-Fold Greater HIV-1 RT Inhibition Than AZTTP Under RNA Template Conditions

In comparative kinetic analyses using an RNA template (poly(rA)-oligo(dT)), ddCTP exhibited a Ki value of 54 nM for HIV-1 reverse transcriptase inhibition. Under identical assay conditions, AZTTP showed a Ki of 8 nM, indicating that AZTTP is approximately 6.75-fold more potent than ddCTP in this specific template context [1]. This directional comparison is essential for researchers selecting the appropriate chain terminator for RNA-dependent DNA polymerization assays, as the relative potency ranking differs from that observed with DNA polymerase γ.

HIV reverse transcriptase RNA template Competitive inhibition Antiviral potency

ddCTP Inhibition of Phosphatidylcholine Synthesis: 452 μM Ki in Hepatocyte Model

ddCTP competitively inhibits cholinephosphotransferase, an enzyme critical for phosphatidylcholine (PC) synthesis, with a Ki of 452 μM in permeabilized rat hepatocytes. The nucleoside prodrug ddC exhibited a comparable Ki of 496 μM in the same assay system [1]. At 1 mM concentration, both ddC and ddCTP reduced PC synthesis by approximately 50% compared to control [1]. This non-polymerase off-target activity is not shared by all nucleoside triphosphate analogs and may contribute to the peripheral neuropathy observed as a dose-dependent adverse effect of ddC therapy.

Phospholipid metabolism Hepatotoxicity Peripheral neuropathy Mechanistic toxicity

ddCTP Sequencing-Grade Purity Specifications: ≥98% by HPLC with ≤1.5% ddNDP Contamination

Commercially available ddCTP formulated for Sanger sequencing applications is supplied at ≥98% purity as determined by HPLC, with monophosphate/diphosphate (ddNDP) contamination controlled to ≤1.5% by HPLC area . Standard sequencing-grade preparations are provided as 10 mM sodium salt solutions (pH 7.5-8.3) [1], with spectroscopic properties including λmax 271 nm and molar extinction coefficient ε = 8.9 L mmol⁻¹ cm⁻¹ in Tris-HCl pH 7.5 . These specifications ensure reliable chain termination without confounding signals from incomplete phosphorylation products.

Sanger sequencing Quality control HPLC purity ddNDP contamination

Validated Application Scenarios for ddCTP (CAS 66004-77-1) Based on Quantitative Differentiation Data


Sanger DNA Sequencing: C-Specific Chain Termination with Defined dCTP:ddCTP Ratio Control

ddCTP is the canonical chain terminator for cytosine (C) position determination in Sanger dideoxy sequencing. Its incorporation opposite template guanine (G) residues produces terminated fragments that identify all C positions when resolved electrophoretically. Typical sequencing reactions employ dCTP:ddCTP molar ratios ranging from 100:1 to 400:1 to generate a stochastic distribution of termination events, with the exact ratio optimized empirically based on read length requirements [1]. Sequencing-grade ddCTP with ≥98% HPLC purity and ≤1.5% ddNDP contamination [2] is essential for reproducible termination patterns and clean electropherograms.

Mitochondrial DNA Polymerase γ Inhibition Studies: Use as High-Potency Positive Control

Based on its demonstrated Ki of 0.034 μM against human DNA polymerase γ, ddCTP serves as a high-potency reference inhibitor in studies investigating mitochondrial toxicity mechanisms of nucleoside analogs. Its 538-fold greater potency compared to AZTTP [1] establishes a clear potency benchmark for comparing novel NRTI candidates. Researchers evaluating the Pol γ inhibition profile of developmental compounds should include ddCTP as a positive control to calibrate assay sensitivity and contextualize the relative mitochondrial toxicity risk of test articles.

HIV-1 Reverse Transcriptase Mechanistic Studies: Template-Dependent Inhibition Profiling

ddCTP exhibits template-dependent inhibition of HIV-1 RT, with Ki values ranging from 20 nM [1] to 1.1 μM [2] depending on the template-primer system employed. For RNA template assays (e.g., poly(rA)-oligo(dT)), ddCTP demonstrates a Ki of 54 nM [3], providing a well-characterized comparator for evaluating novel RT inhibitors. Researchers should note the stereoisomer-dependent selectivity profile: D-ddCTP inhibits both HIV-1 RT and human Pol β, whereas L-ddCTP shows selectivity for HIV-1 RT without detectable human polymerase inhibition up to 100 μM [2]. This property enables the use of L-ddCTP as a selective RT inhibitor control in assays where off-target polymerase inhibition must be minimized.

Phospholipid Metabolism and Nucleoside Analog Toxicity Research

The off-target inhibition of phosphatidylcholine synthesis by ddCTP (Ki = 452 μM) [1] supports its use as a tool compound in mechanistic studies of nucleoside analog-induced peripheral neuropathy and hepatotoxicity. Unlike many chain terminators that act exclusively on polymerases, ddCTP interferes with cholinephosphotransferase activity in the CDP-choline pathway. This application scenario is particularly relevant for research into the non-polymerase-mediated toxicities of cytidine-based antiviral agents and for comparative studies examining structure-activity relationships in phospholipid pathway disruption.

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